molecular formula C2H4 B1601565 Ethylene-13C2 CAS No. 51915-19-6

Ethylene-13C2

Cat. No. B1601565
CAS RN: 51915-19-6
M. Wt: 30.039 g/mol
InChI Key: VGGSQFUCUMXWEO-ZDOIIHCHSA-N
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Description

Ethylene-13C2, also known as Ethene-13C2, is a stable isotope of ethylene . It has a linear formula of H213C=13CH2 . It is used in laboratory chemicals and synthesis of substances .


Molecular Structure Analysis

The molecular structure of Ethylene-13C2 is represented by the linear formula H213C=13CH2 . The molecular weight is 30.04 . More detailed structural analysis may require specific spectroscopic techniques, which are not covered in the search results.


Physical And Chemical Properties Analysis

Ethylene-13C2 is a gas with a vapor density of 0.97 (vs air). Its isotopic purity is 99 atom % ^13C and its assay is 99% (CP). It has an autoignition temperature of 842 °F. Its boiling point is -104 °C (lit.) and its melting point is -169 °C (lit.) .

Scientific Research Applications

1. Polymerization Catalysts

Ethylene-13C2 is used to study polymerization processes. For instance, Rünzi et al. (2012) utilized 13C-labeled ethylene as a precursor in ethylene polymerization catalysts to assess the incorporation of 13C-label in polyethylenes. This approach provided insights into the pre-equilibration between catalyst precursors and active species, significantly contributing to polymer science (Rünzi et al., 2012).

2. Lithium-Ion Batteries

Jin et al. (2018) explored the solid electrolyte interphase (SEI) formed on silicon nanowire electrodes in lithium-ion batteries. Here, 13C-labeled ethylene derivatives were instrumental in understanding the polymeric structure of the SEI and its adhesion to the redox-active materials, which is crucial for battery performance (Jin et al., 2018).

3. Characterization of Ethylene Polymers

Zhou et al. (2017) used 13C NMR with ethylene derivatives to measure long chain branching in substantially linear ethylene polymers. This method helped in better understanding the viscoelastic properties of these polymers, which are important for various applications (Zhou et al., 2017).

4. NMR Spectroscopy in Copolymer Analysis

Seger and Maciel (2004) employed 13C NMR spectroscopy, using 13C-labeled ethylene, to analyze the sequence distributions in poly(ethylene-co-1-hexene) copolymers. This research provided deeper insights into the copolymer composition and its synthesis process (Seger & Maciel, 2004).

5. Ethylene Homopolymerization

Izzo et al. (1999) studied the homopolymerization of ethylene using meso-Zirconocene catalysts. The use of 13C NMR with ethylene derivatives helped in characterizing the polyethylene obtained and understanding the branching mechanisms involved (Izzo et al., 1999).

Safety And Hazards

Ethylene-13C2 is classified as a flammable gas (Category 1), and a gas under pressure (Liquefied gas). It may cause drowsiness or dizziness and may displace oxygen, causing rapid suffocation . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

properties

IUPAC Name

(1,2-13C2)ethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4/c1-2/h1-2H2/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGSQFUCUMXWEO-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]=[13CH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482058
Record name Ethylene-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

30.039 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylene-13C2

CAS RN

51915-19-6
Record name Ethylene-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51915-19-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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